molecular formula C15H27BrO3 B14486210 Methyl 14-bromo-3-oxotetradecanoate CAS No. 64670-10-6

Methyl 14-bromo-3-oxotetradecanoate

Cat. No.: B14486210
CAS No.: 64670-10-6
M. Wt: 335.28 g/mol
InChI Key: JNLOICXIXBIPMH-UHFFFAOYSA-N
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Description

Methyl 14-bromo-3-oxotetradecanoate is an organic compound with the molecular formula C15H27BrO3. It is a derivative of tetradecanoic acid, featuring a bromine atom at the 14th position and a keto group at the 3rd position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 14-bromo-3-oxotetradecanoate typically involves the bromination of methyl 3-oxotetradecanoate. The reaction can be carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction conditions often require a controlled temperature to prevent over-bromination and to ensure the selective substitution at the 14th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process includes the esterification of tetradecanoic acid to form methyl tetradecanoate, followed by selective bromination and oxidation to introduce the keto group at the 3rd position. The reaction conditions are optimized for high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 14-bromo-3-oxotetradecanoate undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like NaBH4 and LiAlH4 are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 14-bromo-3-oxotetradecanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving halogenated substrates.

    Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of Methyl 14-bromo-3-oxotetradecanoate involves its interaction with various molecular targets. The bromine atom and the keto group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The keto group can participate in redox reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxotetradecanoate: Lacks the bromine atom at the 14th position.

    Methyl 14-chloro-3-oxotetradecanoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 14-bromo-3-hydroxytetradecanoate: Contains a hydroxyl group instead of a keto group at the 3rd position.

Uniqueness

Methyl 14-bromo-3-oxotetradecanoate is unique due to the presence of both a bromine atom and a keto group, which confer distinct reactivity patterns. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The keto group allows for various redox transformations, expanding the compound’s utility in synthetic chemistry.

Properties

CAS No.

64670-10-6

Molecular Formula

C15H27BrO3

Molecular Weight

335.28 g/mol

IUPAC Name

methyl 14-bromo-3-oxotetradecanoate

InChI

InChI=1S/C15H27BrO3/c1-19-15(18)13-14(17)11-9-7-5-3-2-4-6-8-10-12-16/h2-13H2,1H3

InChI Key

JNLOICXIXBIPMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CCCCCCCCCCCBr

Origin of Product

United States

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